

Pharmacological Profile of the NAMPT Activator SBI-797812: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of **SBI-797812**, a novel small molecule activator of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway. **SBI-797812** has emerged as a significant research tool for investigating the therapeutic potential of boosting intracellular NAD+ levels, which has implications for aging and various diseases.[1][2][3]

Mechanism of Action

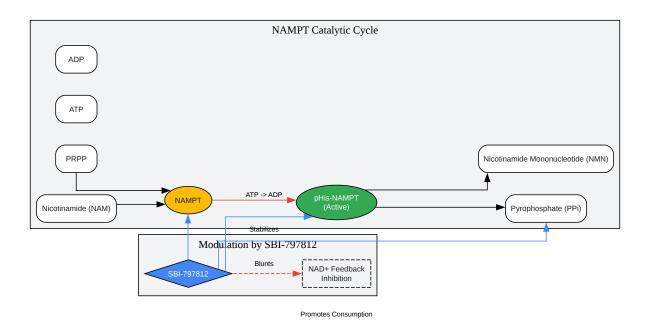
SBI-797812 is a potent, orally active activator of NAMPT.[4] It is structurally similar to active-site directed NAMPT inhibitors and has been shown to block the binding of these inhibitors to the enzyme.[5] The activation mechanism of **SBI-797812** transforms NAMPT into a "super catalyst" for more efficient generation of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.

The multifaceted mechanism of action includes:

- Shifting Reaction Equilibrium: **SBI-797812** dramatically shifts the NAMPT reaction equilibrium to favor the formation of NMN and the consumption of nicotinamide (NAM).
- Enhanced ATP Affinity: The activation of NAMPT by SBI-797812 is ATP-dependent. It significantly increases the affinity of NAMPT for ATP, a crucial co-substrate in the enzymatic reaction.



- Stabilization of Phosphorylated NAMPT: The compound stabilizes the phosphorylated, active form of NAMPT at histidine 247 (pHisNAMPT).
- Promotion of Pyrophosphate Consumption: It promotes the consumption of pyrophosphate (PPi), a by-product of the NAMPT reaction.
- Blunting NAD+ Feedback Inhibition: **SBI-797812** overcomes the natural feedback inhibition of NAMPT activity exerted by its end-product, NAD+.



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Caption: Mechanism of NAMPT activation by SBI-797812.

Quantitative Pharmacological Data



The following tables summarize the key quantitative data for **SBI-797812** from in vitro and in vivo studies.

Table 1: In Vitro Activity of SBI-797812

Parameter	Value	Cell Line <i>l</i> Conditions	Reference
EC50	0.37 ± 0.06 μM	Human NAMPT	
Maximal Fold Stimulation of NMN formation	2.1-fold	Human NAMPT	
Increase in Intracellular NMN (10 µM, 4h)	2.5-fold	Human Primary Myotubes	
Increase in Intracellular NAD+ (10 µM, 4h)	1.25-fold	Human Primary Myotubes	
Increase in Intracellular NMN (10 µM, 4h)	17.4-fold	A549 Human Lung Carcinoma	
Increase in Intracellular NAD+ (10 µM, 4h)	2.2-fold	A549 Human Lung Carcinoma	
Km of NAMPT for ATP (without SBI-797812)	1.73 ± 0.32 mM	Recombinant Human NAMPT	
Km of NAMPT for ATP (with SBI-797812)	0.29 ± 0.03 mM	Recombinant Human NAMPT	

Table 2: In Vivo Effects of SBI-797812 in Mice



Parameter	Value	Dosing	Tissue	Reference
Cmax (i.p.)	3297 ng/mL (8.2 μΜ)	10 mg/kg	Plasma	
Increase in NAD+	Significant (1.3-fold)	20 mg/kg (single i.p. dose, 2h post-dose)	Liver	-
Increase in NAD+	Trend towards increase	20 mg/kg (single i.p. dose, 4h post-dose)	Heart	_
NAD+ Levels	No significant change	20 mg/kg (single i.p. dose, 4h post-dose)	Skeletal Muscle	_

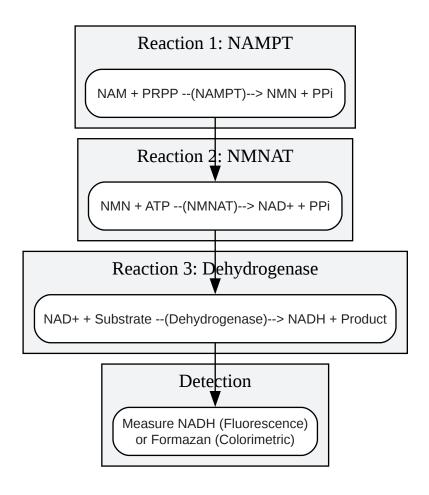
Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)

This assay measures the production of NMN by NAMPT, which is then converted to NAD+ and subsequently to a fluorescent or colorimetric product.





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Caption: Workflow for a coupled NAMPT enzymatic assay.

Protocol:

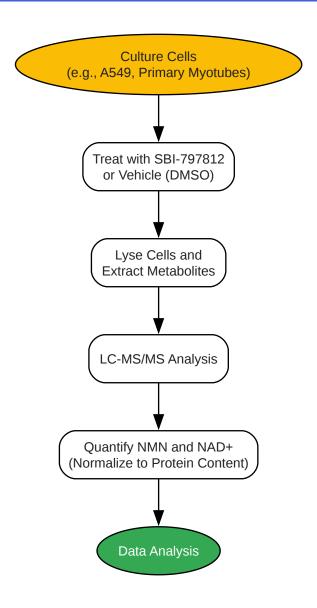
- Reagent Preparation:
 - Prepare a reaction buffer containing HEPES (pH 8.0), MgCl₂, DTT, and BSA.
 - Prepare stock solutions of NAM, PRPP, and ATP.
 - Reconstitute purified recombinant NAMPT enzyme, NMNAT, and a dehydrogenase (e.g., alcohol dehydrogenase) in appropriate buffers.
 - Prepare a stock solution of **SBI-797812** in DMSO.
- Assay Procedure:



- In a 384-well plate, add the test compound (SBI-797812) at various concentrations.
 Include positive (no inhibitor) and negative (no enzyme) controls.
- Add the NAMPT enzyme to the wells containing the test compound and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
- Initiate the reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, dehydrogenase, and its substrate (e.g., ethanol).
- Incubate the plate at 30°C or 37°C for 1-2 hours.
- Data Acquisition and Analysis:
 - Measure the fluorescence (e.g., Ex/Em = 340/460 nm for NADH) or absorbance (e.g., 450 nm for formazan) using a plate reader.
 - Subtract the background signal (negative control) from all readings.
 - Calculate the percent activation relative to the positive control.
 - Determine the EC₅₀ value by fitting the dose-response data to a suitable model.
- 2. Cellular NMN and NAD+ Quantification

This protocol outlines the measurement of intracellular NMN and NAD+ levels in cultured cells following treatment with **SBI-797812**.





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Caption: Experimental workflow for cellular metabolite analysis.

Protocol:

- Cell Culture and Treatment:
 - Culture human A549 lung carcinoma cells or primary human myotubes in appropriate media (e.g., DMEM with 10% FBS).
 - Seed cells in culture dishes and allow them to adhere and grow.



• Treat the cells with varying concentrations of **SBI-797812** (e.g., 0.4, 2, 10 μ M) or vehicle (DMSO) for a specified duration (e.g., 4 hours).

Metabolite Extraction:

- o After treatment, wash the cells with ice-cold PBS.
- Lyse the cells and extract metabolites using an appropriate solvent system (e.g., 50:50 0.1 M NaOH/MeOH for reduced nucleotides).
- Collect the cell lysates and centrifuge to pellet cellular debris.

LC-MS/MS Analysis:

- Analyze the supernatant containing the metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Use an appropriate chromatography column and mobile phase gradient to separate NMN and NAD+.
- Quantify the analytes using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization.

Data Normalization and Analysis:

- Measure the total protein concentration in the cell lysates using a standard method (e.g., BCA assay).
- Normalize the quantified NMN and NAD+ levels to the total protein content.
- Perform statistical analysis (e.g., ANOVA) to determine the significance of changes in metabolite levels upon treatment with SBI-797812.

3. In Vivo Evaluation of SBI-797812 in Mice

This protocol describes the administration of **SBI-797812** to mice and the subsequent analysis of tissue NAD+ levels.



Protocol:

- Animal Handling and Dosing:
 - Use male C57BL/6J mice (e.g., 8 weeks old).
 - Fast the mice for a short period (e.g., 1 hour) before dosing.
 - Administer SBI-797812 (e.g., 20 mg/kg) or vehicle (e.g., 10% DMSO, 10% Tween 80 in saline) via intraperitoneal (i.p.) injection.
- Tissue Collection:
 - At a specified time point post-dosing (e.g., 2 or 4 hours), euthanize the mice.
 - Harvest tissues of interest (e.g., liver, heart, skeletal muscle) and immediately freeze them
 in liquid nitrogen to quench metabolic activity.
- Metabolite Extraction and Analysis:
 - Homogenize the frozen tissues and extract NAD+ using an appropriate procedure.
 - Quantify NAD+ levels in the tissue extracts using LC-MS/MS as described in the cellular quantification protocol.
 - Normalize the NAD+ levels to the dry weight of the tissue.
- Data Analysis:
 - Compare the NAD+ levels in the tissues of SBI-797812-treated mice to those of vehicletreated mice using statistical tests (e.g., t-test).

This technical guide provides a comprehensive summary of the pharmacological profile of **SBI-797812**. The data and protocols presented herein are intended to facilitate further research into the therapeutic applications of NAMPT activation and NAD+ modulation.



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